![molecular formula C16H9NO3 B3048593 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)- CAS No. 17577-47-8](/img/structure/B3048593.png)
2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-
Overview
Description
“2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-” is a chemical compound with the molecular formula C20H18N2O3 . It is also known by the synonyms EMI1 and 3-(Benzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone .
Molecular Structure Analysis
The molecular structure of this compound includes a benzopyran ring fused with a benzoxazole ring . The InChI string representation of the molecule isInChI=1S/C20H18N2O3/c1-3-22(4-2)14-10-9-13-11-15(20(23)25-18(13)12-14)19-21-16-7-5-6-8-17(16)24-19/h5-12H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of “2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-” is 334.4 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including 3-(benzo[d]oxazol-2-yl)-2H-chromen-2-one, have been investigated for their antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them for antibacterial and antifungal effects. For instance, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited potent antibacterial activity, while 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one showed moderate antifungal activity .
Antitumor Potential
Hybrid compounds containing 3-(benzo[d]oxazol-2-yl)-2H-chromen-2-imine moieties have been explored as potential antitumor agents. These derivatives, along with their coumarin analogues, were synthesized and evaluated for cytotoxic effects. Their antitumor activity warrants further investigation .
Neuroprotection and Signaling Pathways
Researchers have studied the protective effects of 3-(benzo[d]oxazol-2-yl)-2H-chromen-2-one in a PC12 cell model induced by Aβ25-35. The compound was examined for its neuroprotective properties through Akt, GSK-3β, and NF-κB signaling pathways .
Other Applications
Beyond the mentioned fields, oxazole derivatives have been explored for various other applications, such as anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities. While specific studies on 3-(benzo[d]oxazol-2-yl)-2H-chromen-2-one are limited, its structural features suggest potential in these areas .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory effects, suggesting that they may interact with a variety of biological targets.
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . This suggests that these compounds may interact with their targets, leading to inhibition of essential biological processes, ultimately resulting in cell death.
Biochemical Pathways
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may interfere with essential biochemical pathways in these organisms or cells, leading to their death.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may induce cell death in these organisms or cells.
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-11(9-10-5-1-3-7-13(10)20-16)15-17-12-6-2-4-8-14(12)19-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUJQJNCDQXMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390518 | |
Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)- | |
CAS RN |
17577-47-8 | |
Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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